An In-Depth Technical Guide to 2-Chloroisonicotinamide: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2-Chloroisonicotinamide: Synthesis, Properties, and Applications
Introduction
2-Chloroisonicotinamide, a halogenated pyridine derivative, stands as a critical and versatile building block in modern synthetic chemistry. Its strategic placement of a reactive chlorine atom and an amide functional group on the pyridine scaffold makes it an invaluable intermediate for constructing complex molecular architectures. This guide provides an in-depth exploration of 2-Chloroisonicotinamide, tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will delve into its fundamental properties, spectroscopic signature, a validated synthetic pathway, key reactivity patterns, and its applications, grounding all technical claims in authoritative references.
Chemical Identity and Physicochemical Properties
A clear understanding of a compound's identity and physical characteristics is foundational for its effective use in research and development. 2-Chloroisonicotinamide is unambiguously identified by its CAS number and IUPAC name.
Table 1: Chemical Identifiers for 2-Chloroisonicotinamide
| Identifier | Value | Source |
| CAS Number | 100859-84-5 | [1][2] |
| IUPAC Name | 2-chloropyridine-4-carboxamide | [3] |
| Synonyms | 2-Chloropyridine-4-carboxamide | [2] |
| Molecular Formula | C₆H₅ClN₂O | [1][3] |
| InChIKey | DEMJOLRJLACBRX-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=CN=C(C=C1C(=O)N)Cl | [3] |
The compound's physical properties dictate its handling, storage, and behavior in various solvent systems. These are summarized below.
Table 2: Physicochemical Properties of 2-Chloroisonicotinamide
| Property | Value | Source |
| Molecular Weight | 156.57 g/mol | [1][3] |
| Appearance | White to light-colored powder/crystal | [1][2] |
| Melting Point | 196 - 200 °C | [1][2] |
| Purity | Typically ≥98% | [1] |
| Storage | Store at room temperature, under inert gas | [2] |
Spectroscopic Profile: A Structural Fingerprint
Spectroscopic analysis is essential for confirming the identity and purity of 2-Chloroisonicotinamide. The key spectral features are predictable based on its structure.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
-
N-H Stretching: The primary amide (-NH₂) group will exhibit two distinct, medium-intensity peaks in the region of 3500-3300 cm⁻¹.[4]
-
C=O Stretching: A very strong and sharp absorption, characteristic of the amide carbonyl group, is expected in the range of 1690-1630 cm⁻¹.[5]
-
Aromatic C=C Bending: Medium intensity peaks between 1700-1500 cm⁻¹ correspond to the pyridine ring vibrations.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra reveal the specific electronic environment of each atom.
-
¹H NMR: The pyridine ring protons will appear in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the C5 position (adjacent to the amide) and the proton at the C3 position (adjacent to the chlorine) will likely be doublets, while the proton at the C6 position (adjacent to the nitrogen) will be a singlet or a narrow triplet depending on coupling. The two amide protons (-NH₂) may appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.[6] The electron-withdrawing nature of the chlorine atom and the amide group will generally shift the ring protons downfield.[7]
-
¹³C NMR: The spectrum will show six distinct carbon signals. The carbonyl carbon will be the most downfield signal (typically δ 165-175 ppm). The aromatic carbons will appear in the δ 120-150 ppm range, with the carbon attached to the chlorine atom (C2) showing a characteristic shift.[6]
Mass Spectrometry (MS)
In a mass spectrum, 2-Chloroisonicotinamide will show a distinct molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic M⁺ and M+2 isotopic pattern, with peaks at m/z 156 and 158, respectively.[3]
Synthesis of 2-Chloroisonicotinamide: A Validated Workflow
The synthesis of 2-Chloroisonicotinamide is efficiently achieved through a two-step process starting from commercially available 4-cyanopyridine. The logic behind this pathway is the activation of the pyridine ring via N-oxidation, which facilitates chlorination at the desired 2-position, followed by the selective hydrolysis of the nitrile to the primary amide.
Experimental Protocol
This protocol is a synthesized methodology based on established chemical transformations cited in the literature.[8][9][10]
Step 1: Synthesis of 2-Chloro-4-cyanopyridine from 4-Cyanopyridine N-Oxide
Causality: The N-oxide is a crucial intermediate. The oxygen atom is electron-donating via resonance, which activates the ortho-positions (C2 and C6) for electrophilic attack by the chlorinating agent. Subsequent deoxygenation re-establishes the aromatic pyridine ring.
-
Reaction Setup: To a slurry of 4-cyanopyridine N-oxide (1.0 eq) in a suitable solvent such as 1,2-dichloroethane, add phosphorus oxychloride (POCl₃, ~1.5 eq).
-
Cooling: Cool the reaction mixture to approximately 0 °C in an ice bath.
-
Base Addition: Slowly add an organic base, such as triethylamine (1.2 eq), dropwise while maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the consumption of starting material.
-
Workup: Carefully quench the reaction by pouring it onto ice water. Neutralize the solution with a base (e.g., NaHCO₃ or NaOH solution) to pH 7-8.
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2-chloro-4-cyanopyridine.
Step 2: Hydrolysis of 2-Chloro-4-cyanopyridine to 2-Chloroisonicotinamide
Causality: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions. The reaction proceeds through a carboximidic acid or imidate intermediate, which is then tautomerized and hydrated to the stable amide. Careful control of conditions (temperature, concentration of base/acid) is crucial to prevent over-hydrolysis to the carboxylic acid.[8]
-
Reaction Setup: Dissolve 2-chloro-4-cyanopyridine (1.0 eq) in a suitable solvent (e.g., ethanol or water).
-
Reagent Addition: Add a catalytic amount of a strong base (e.g., NaOH, 0.05 eq) or a strong acid (e.g., concentrated H₂SO₄).
-
Heating: Heat the mixture to reflux (typically 80-100 °C) and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. If not, neutralize the solution.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or water to afford pure 2-Chloroisonicotinamide.
Reactivity and Applications in Synthesis
The synthetic utility of 2-Chloroisonicotinamide is primarily driven by the reactivity of the chlorine atom at the C2 position.
Nucleophilic Aromatic Substitution (SₙAr)
The pyridine ring is electron-deficient, a property enhanced by the electron-withdrawing nitrogen heteroatom. This deficiency is most pronounced at the α (C2, C6) and γ (C4) positions. Consequently, the chlorine atom at C2 is highly activated towards nucleophilic aromatic substitution (SₙAr).[1] This allows for the facile displacement of the chloride ion by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, making it an exceptional scaffold for diversification.[7]
Applications in Drug Discovery and Agrochemicals
This reactivity profile makes 2-Chloroisonicotinamide a sought-after intermediate.
-
Pharmaceuticals: It serves as a precursor for synthesizing compounds targeting a range of diseases. A notable example is its use as a starting material in the synthesis of inhibitors of NF-κB Inducing Kinase (NIK), which are investigated for their potential in treating autoimmune diseases and certain cancers. For instance, it can be a precursor to 3-amino-2-chloroisonicotinamide, a key intermediate in this class of molecules.[8]
-
Agrochemicals: The pyridine core is a common feature in many pesticides and herbicides. 2-Chloroisonicotinamide provides a convenient entry point for creating novel derivatives with potential bioactivity. The introduction of different nucleophiles at the C2 position allows for the systematic modification of the molecule's properties to optimize its efficacy and selectivity as an agrochemical.[1]
Safety and Handling
As with any laboratory chemical, proper handling of 2-Chloroisonicotinamide is paramount to ensure personnel safety. The compound is classified with specific hazards according to the Globally Harmonized System (GHS).
Table 3: GHS Hazard and Precautionary Statements
| Hazard Class | Code | Statement | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | |
| Prevention | P261 | Avoid breathing dust. | |
| P280 | Wear protective gloves/eye protection/face protection. | ||
| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage Recommendations
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[2]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, rinse mouth and seek immediate medical advice.
Conclusion
2-Chloroisonicotinamide is a high-value chemical intermediate whose utility is rooted in the predictable and versatile reactivity of its 2-chloro substituent. Its straightforward synthesis from common starting materials, coupled with its stability and amenability to a wide range of nucleophilic substitution reactions, secures its role as a key building block in the discovery pipelines for new pharmaceuticals and agrochemicals. This guide has provided the core technical knowledge required for its safe and effective application in a research and development setting.
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Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Retrieved from [Link]
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Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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